molecular formula C8H16O3Si B3390384 2-Trimethylsilanyloxy-acrylic acid ethyl ester CAS No. 98253-69-1

2-Trimethylsilanyloxy-acrylic acid ethyl ester

Cat. No.: B3390384
CAS No.: 98253-69-1
M. Wt: 188.3 g/mol
InChI Key: ZOVCJWPFNSHMKT-UHFFFAOYSA-N
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Description

2-Trimethylsilanyloxy-acrylic acid ethyl ester is an organosilicon compound with the molecular formula C8H16O3Si. It is known for its unique properties, including its ability to act as a protecting group in organic synthesis. The compound is characterized by the presence of a trimethylsilyl group attached to an acrylic acid ethyl ester moiety, which imparts distinct chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trimethylsilanyloxy-acrylic acid ethyl ester typically involves the reaction of acrylic acid ethyl ester with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

Acrylic acid ethyl ester+Trimethylsilyl chloride2-Trimethylsilanyloxy-acrylic acid ethyl ester+HCl\text{Acrylic acid ethyl ester} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} Acrylic acid ethyl ester+Trimethylsilyl chloride→2-Trimethylsilanyloxy-acrylic acid ethyl ester+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Trimethylsilanyloxy-acrylic acid ethyl ester undergoes various chemical reactions, including:

    Esterification: The compound can participate in esterification reactions to form esters with different alcohols.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding acrylic acid derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Esterification: Typically involves the use of alcohols and acid catalysts.

    Hydrolysis: Requires aqueous acidic or basic solutions.

    Substitution: Involves nucleophiles such as halides, amines, or thiols.

Major Products

    Esterification: Produces various esters depending on the alcohol used.

    Hydrolysis: Yields acrylic acid derivatives.

    Substitution: Forms substituted acrylic acid ethyl esters.

Scientific Research Applications

2-Trimethylsilanyloxy-acrylic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for carboxylic acids in organic synthesis, facilitating the formation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug delivery systems and as a precursor for bioactive molecules.

    Industry: Applied in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Trimethylsilanyloxy-acrylic acid ethyl ester involves the stabilization of reactive intermediates through the trimethylsilyl group. This group acts as a protecting group, preventing unwanted side reactions and allowing for selective transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Trimethylsilylmethyl-acrylic acid ethyl ester
  • 2-Trimethylsilyloxyethyl acrylate
  • Trimethylsilyl-protected acrylic acid derivatives

Uniqueness

2-Trimethylsilanyloxy-acrylic acid ethyl ester is unique due to its specific combination of the trimethylsilyl group and the acrylic acid ethyl ester moiety. This combination imparts distinct reactivity and stability, making it a valuable compound in various synthetic and industrial applications.

Properties

IUPAC Name

ethyl 2-trimethylsilyloxyprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3Si/c1-6-10-8(9)7(2)11-12(3,4)5/h2,6H2,1,3-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVCJWPFNSHMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455772
Record name 2-trimethylsilanyloxy-acrylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98253-69-1
Record name 2-trimethylsilanyloxy-acrylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of trimethylsilyl trifluoromethylsulfonate (9.52 mL, 52.5 mmol) in anhydrous methylene chloride (10 mL) was added to a stirred ice-cooled solution of ethyl pyruvate (5.56 mL, 50 mmol) and diisopropylethyl amine (9.6 mL, 55 mmol) in anhydrous methylene chloride (100 mL) over a period of 15 minutes. The reaction was stirred on ice for 1.5 hours and then at room temperature for 3 hours. The solvent was evaporated at room temperature and the residue treated with anhydrous pentane (200 mL) and cooled in ice. The precipitated solid was filtered off. The filtrate was collected and the pentane evaporated to give 2-trimethylsilanyloxyacrylic acid ethyl ester as a light brown liquid (90% yield). The crude product was used for the next reaction without further purification.
Quantity
9.52 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.56 mL
Type
reactant
Reaction Step Two
Quantity
9.6 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Trimethylsilanyloxy-acrylic acid ethyl ester
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Reactant of Route 3
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2-Trimethylsilanyloxy-acrylic acid ethyl ester

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